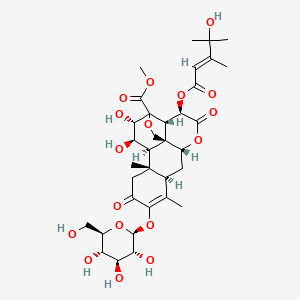

Yadanzioside L

描述

属性

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3/b12-7+/t14-,16+,17+,19+,20-,21+,22+,24+,25+,26+,27-,29-,32-,33+,34?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXORSYVERYBCU-GPWDFBTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99132-97-5 | |

| Record name | Yadanzioside-L | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099132975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

In-Depth Technical Guide: Discovery, Isolation, and Characterization of Yadanzioside L from Brucea javanica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a complex quassinoid glycoside, has been identified as a significant bioactive constituent of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its potential as an antileukemic agent. Detailed experimental protocols for its extraction and purification are outlined, alongside a summary of its physicochemical and spectroscopic data. Furthermore, this document explores the current understanding of its mechanism of action, including the induction of apoptosis and cell cycle arrest, and proposes potential signaling pathways involved in its cytotoxic effects on cancer cells.

Introduction

Brucea javanica (L.) Merr., a member of the Simaroubaceae family, is a plant renowned in traditional medicine for its diverse therapeutic properties. Phytochemical investigations have revealed a rich array of secondary metabolites, with quassinoids being a prominent class of compounds exhibiting potent biological activities, including anticancer, antimalarial, and antiviral effects. Among these, this compound has emerged as a compound of interest due to its demonstrated antileukemic properties.

This guide serves as a technical resource for researchers and drug development professionals, consolidating the available scientific data on this compound. It aims to provide a detailed understanding of its discovery, the methodologies for its isolation, and its structural elucidation, thereby facilitating further research and development of this promising natural product.

Discovery and Initial Characterization

This compound was first isolated from the seeds of Brucea javanica by Yoshimura and colleagues in 1985.[1] It is classified as a C20 quassinoid glycoside, a group of bitter principles known for their complex structures and significant biological activities.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₆O₁₇ | [4] |

| Molecular Weight | 726.7 g/mol | [4] |

| CAS Registry Number | 99132-97-5 | [4] |

| Appearance | Amorphous solid | |

| IUPAC Name | methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate | [4] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from Brucea javanica seeds involves a multi-step process of extraction and chromatographic separation. The following is a detailed protocol based on established methodologies for the isolation of quassinoid glycosides from this plant source.[1]

Plant Material

Dried, defatted seeds of Brucea javanica (L.) Merr. are used as the starting material.

Extraction

-

The powdered seeds are subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature.

-

The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.

-

The crude extract is then suspended in water and partitioned successively with n-hexane, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH).

Chromatographic Purification

The water-soluble fraction, which contains the glycosidic quassinoids, is subjected to a series of chromatographic steps for the isolation of this compound.

-

Initial Column Chromatography: The water-soluble fraction is applied to a Diaion HP-20 column and eluted with a stepwise gradient of water and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Silica (B1680970) Gel Column Chromatography: Fractions enriched with this compound are pooled and further purified by silica gel column chromatography, eluting with a chloroform-methanol-water solvent system.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a reversed-phase C18 column using a methanol-water or acetonitrile-water gradient as the mobile phase.

The workflow for the isolation and purification of this compound is depicted in the following diagram:

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H-NMR | Signals corresponding to a complex polycyclic aglycone and a glucose moiety. Characteristic signals for olefinic protons, acetyl groups, and methyl groups are observed. |

| ¹³C-NMR | Resonances confirming the presence of a quassinoid skeleton with 20 carbon atoms, a glucose unit, and an ester side chain. Signals for carbonyls, olefinic carbons, and oxygenated carbons are identified. |

| Mass Spectrometry (MS) | The electrospray ionization mass spectrum (ESI-MS) typically shows a protonated molecular ion peak [M+H]⁺ at m/z 727.3, which is consistent with the molecular formula C₃₄H₄₆O₁₇.[5] |

Biological Activity and Mechanism of Action

This compound has been shown to possess significant antileukemic activity.[1] While the precise molecular mechanisms are still under investigation, recent studies on this compound and related quassinoids have provided insights into its potential modes of action.

Cytotoxicity and Antiproliferative Effects

A recent network pharmacology study identified this compound as a key bioactive component in Brucea javanica oil emulsion with activity against lung cancer.[5] The in vitro antiproliferative effects against A549 lung cancer cells are summarized in Table 3.

| Parameter | This compound | Positive Control (Cisplatin) | Reference |

| IC₅₀ (48 h) | 18.7 ± 1.2 μM | 6.5 ± 0.8 μM | [5] |

| Apoptosis Induction | 43.2% | 61.8% | [5] |

| Cell Cycle Arrest | G2/M phase | S phase | [5] |

Proposed Signaling Pathways

Based on the observed biological activities of this compound and related quassinoids, several signaling pathways are implicated in its anticancer effects.

5.2.1. Induction of Apoptosis

This compound induces apoptosis in cancer cells.[5] This programmed cell death is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases.

5.2.2. Cell Cycle Arrest

The arrest of the cell cycle at the G2/M phase by this compound prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.[5] This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

5.2.3. Potential Involvement of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is frequently dysregulated in leukemia and other cancers, promoting cell proliferation and survival.[6][7][8][9][10] A related compound, Yadanziolide A, has been shown to inhibit the JAK/STAT pathway in hepatocellular carcinoma. Given the structural similarity and shared biological activities, it is plausible that this compound may also exert its antileukemic effects through the modulation of this pathway.

A proposed logical relationship of this compound's mechanism of action is presented in the following diagram:

Conclusion and Future Directions

This compound, a quassinoid glycoside from Brucea javanica, represents a promising lead compound for the development of novel antileukemic therapies. This guide has provided a detailed overview of its discovery, isolation, and known biological activities.

Future research should focus on several key areas:

-

Optimization of Isolation Protocols: Development of more efficient and scalable methods for the isolation of this compound to facilitate further preclinical and clinical studies.

-

Elucidation of Detailed Mechanism of Action: Comprehensive studies to definitively identify the specific molecular targets and signaling pathways modulated by this compound in leukemia cells. The role of the JAK/STAT pathway, in particular, warrants further investigation.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound to explore the structure-activity relationships and to potentially develop derivatives with improved potency and selectivity.

-

In Vivo Efficacy and Safety: Rigorous in vivo studies in animal models of leukemia are necessary to evaluate the therapeutic potential and safety profile of this compound.

The information compiled in this technical guide provides a solid foundation for advancing the research and development of this compound as a potential therapeutic agent for leukemia and possibly other cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]

- 4. Yadanzioside-L | C34H46O17 | CID 6436225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Yadanzioside-L (99132-97-5) for sale [vulcanchem.com]

- 6. JAK/STAT in leukemia: a clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAKs to STATs: A tantalizing therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Ups and Downs of STAT Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inflammation-driven activation of JAK/STAT signaling reversibly accelerates acute myeloid leukemia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK/STAT in leukemia: a clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery, Isolation, and Characterization of Yadanzioside L from Brucea javanica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a complex quassinoid glycoside, has been identified as a significant bioactive constituent of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its potential as an antileukemic agent. Detailed experimental protocols for its extraction and purification are outlined, alongside a summary of its physicochemical and spectroscopic data. Furthermore, this document explores the current understanding of its mechanism of action, including the induction of apoptosis and cell cycle arrest, and proposes potential signaling pathways involved in its cytotoxic effects on cancer cells.

Introduction

Brucea javanica (L.) Merr., a member of the Simaroubaceae family, is a plant renowned in traditional medicine for its diverse therapeutic properties. Phytochemical investigations have revealed a rich array of secondary metabolites, with quassinoids being a prominent class of compounds exhibiting potent biological activities, including anticancer, antimalarial, and antiviral effects. Among these, this compound has emerged as a compound of interest due to its demonstrated antileukemic properties.

This guide serves as a technical resource for researchers and drug development professionals, consolidating the available scientific data on this compound. It aims to provide a detailed understanding of its discovery, the methodologies for its isolation, and its structural elucidation, thereby facilitating further research and development of this promising natural product.

Discovery and Initial Characterization

This compound was first isolated from the seeds of Brucea javanica by Yoshimura and colleagues in 1985.[1] It is classified as a C20 quassinoid glycoside, a group of bitter principles known for their complex structures and significant biological activities.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₆O₁₇ | [4] |

| Molecular Weight | 726.7 g/mol | [4] |

| CAS Registry Number | 99132-97-5 | [4] |

| Appearance | Amorphous solid | |

| IUPAC Name | methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate | [4] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from Brucea javanica seeds involves a multi-step process of extraction and chromatographic separation. The following is a detailed protocol based on established methodologies for the isolation of quassinoid glycosides from this plant source.[1]

Plant Material

Dried, defatted seeds of Brucea javanica (L.) Merr. are used as the starting material.

Extraction

-

The powdered seeds are subjected to exhaustive extraction with methanol (MeOH) at room temperature.

-

The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.

-

The crude extract is then suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

Chromatographic Purification

The water-soluble fraction, which contains the glycosidic quassinoids, is subjected to a series of chromatographic steps for the isolation of this compound.

-

Initial Column Chromatography: The water-soluble fraction is applied to a Diaion HP-20 column and eluted with a stepwise gradient of water and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Silica Gel Column Chromatography: Fractions enriched with this compound are pooled and further purified by silica gel column chromatography, eluting with a chloroform-methanol-water solvent system.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a reversed-phase C18 column using a methanol-water or acetonitrile-water gradient as the mobile phase.

The workflow for the isolation and purification of this compound is depicted in the following diagram:

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H-NMR | Signals corresponding to a complex polycyclic aglycone and a glucose moiety. Characteristic signals for olefinic protons, acetyl groups, and methyl groups are observed. |

| ¹³C-NMR | Resonances confirming the presence of a quassinoid skeleton with 20 carbon atoms, a glucose unit, and an ester side chain. Signals for carbonyls, olefinic carbons, and oxygenated carbons are identified. |

| Mass Spectrometry (MS) | The electrospray ionization mass spectrum (ESI-MS) typically shows a protonated molecular ion peak [M+H]⁺ at m/z 727.3, which is consistent with the molecular formula C₃₄H₄₆O₁₇.[5] |

Biological Activity and Mechanism of Action

This compound has been shown to possess significant antileukemic activity.[1] While the precise molecular mechanisms are still under investigation, recent studies on this compound and related quassinoids have provided insights into its potential modes of action.

Cytotoxicity and Antiproliferative Effects

A recent network pharmacology study identified this compound as a key bioactive component in Brucea javanica oil emulsion with activity against lung cancer.[5] The in vitro antiproliferative effects against A549 lung cancer cells are summarized in Table 3.

| Parameter | This compound | Positive Control (Cisplatin) | Reference |

| IC₅₀ (48 h) | 18.7 ± 1.2 μM | 6.5 ± 0.8 μM | [5] |

| Apoptosis Induction | 43.2% | 61.8% | [5] |

| Cell Cycle Arrest | G2/M phase | S phase | [5] |

Proposed Signaling Pathways

Based on the observed biological activities of this compound and related quassinoids, several signaling pathways are implicated in its anticancer effects.

5.2.1. Induction of Apoptosis

This compound induces apoptosis in cancer cells.[5] This programmed cell death is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases.

5.2.2. Cell Cycle Arrest

The arrest of the cell cycle at the G2/M phase by this compound prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.[5] This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

5.2.3. Potential Involvement of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is frequently dysregulated in leukemia and other cancers, promoting cell proliferation and survival.[6][7][8][9][10] A related compound, Yadanziolide A, has been shown to inhibit the JAK/STAT pathway in hepatocellular carcinoma. Given the structural similarity and shared biological activities, it is plausible that this compound may also exert its antileukemic effects through the modulation of this pathway.

A proposed logical relationship of this compound's mechanism of action is presented in the following diagram:

Conclusion and Future Directions

This compound, a quassinoid glycoside from Brucea javanica, represents a promising lead compound for the development of novel antileukemic therapies. This guide has provided a detailed overview of its discovery, isolation, and known biological activities.

Future research should focus on several key areas:

-

Optimization of Isolation Protocols: Development of more efficient and scalable methods for the isolation of this compound to facilitate further preclinical and clinical studies.

-

Elucidation of Detailed Mechanism of Action: Comprehensive studies to definitively identify the specific molecular targets and signaling pathways modulated by this compound in leukemia cells. The role of the JAK/STAT pathway, in particular, warrants further investigation.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound to explore the structure-activity relationships and to potentially develop derivatives with improved potency and selectivity.

-

In Vivo Efficacy and Safety: Rigorous in vivo studies in animal models of leukemia are necessary to evaluate the therapeutic potential and safety profile of this compound.

The information compiled in this technical guide provides a solid foundation for advancing the research and development of this compound as a potential therapeutic agent for leukemia and possibly other cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]

- 4. Yadanzioside-L | C34H46O17 | CID 6436225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Yadanzioside-L (99132-97-5) for sale [vulcanchem.com]

- 6. JAK/STAT in leukemia: a clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAKs to STATs: A tantalizing therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Ups and Downs of STAT Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inflammation-driven activation of JAK/STAT signaling reversibly accelerates acute myeloid leukemia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK/STAT in leukemia: a clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Nature's Bitter Pills: A Technical Guide to the Biosynthesis of Quassinoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quassinoids, a class of heavily modified triterpenoids primarily found in the Simaroubaceae family, are renowned for their potent biological activities, including anticancer, antimalarial, and insecticidal properties. Their complex structures, often adorned with sugar moieties to form glycosides, have long posed a significant challenge to both chemical synthesis and biotechnological production. This technical guide provides a comprehensive overview of the current understanding of the quassinoid glycoside biosynthetic pathway in plants, with a primary focus on the model organism Ailanthus altissima (Tree of Heaven). We delve into the elucidated early stages of the pathway, from the cyclization of 2,3-oxidosqualene to the formation of the key protolimonoid intermediate, melianol. The guide further explores the putative downstream modifications—the intricate series of oxidations, rearrangements, and cleavages that forge the diverse quassinoid skeletons—and the subsequent glycosylation events. Detailed experimental protocols that have been instrumental in pathway discovery are provided, alongside structured tables of the available biochemical data. Visualizations of the biosynthetic pathway and experimental workflows are presented to facilitate a deeper understanding of the complex processes involved. This document serves as a critical resource for researchers aiming to unravel the complete biosynthetic route and for drug development professionals seeking to harness these valuable natural products through metabolic engineering and synthetic biology approaches.

Introduction to Quassinoids

Quassinoids are a group of C18, C19, C20, C22, and C25 degraded triterpenoids characterized by a heavily oxidized and rearranged picrasane skeleton.[1] They are the bitter principles of the Simaroubaceae family and are of significant pharmaceutical interest due to their wide range of biological activities.[1] The addition of sugar moieties to the quassinoid aglycone, a process known as glycosylation, can significantly impact their solubility, stability, and bioactivity. Despite their therapeutic potential, the low abundance of these compounds in their natural sources and the complexity of their structures make their production challenging. A thorough understanding of their biosynthetic pathway is therefore a prerequisite for developing sustainable biotechnological production platforms.

Until recently, the biochemical basis of quassinoid biosynthesis was entirely unknown.[2][3][4] Groundbreaking research has now illuminated the initial committed steps, revealing a fascinating evolutionary connection to another prominent group of triterpenoids, the limonoids.[3][4]

The Quassinoid Biosynthetic Pathway

The biosynthesis of quassinoids can be conceptually divided into three main stages:

-

Upstream Pathway: The formation of the triterpenoid precursor, 2,3-oxidosqualene, via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.

-

Early Pathway: The cyclization of 2,3-oxidosqualene and subsequent modifications to form the shared protolimonoid intermediate, melianol.

-

Late-Stage Pathway (Putative): The extensive tailoring of the melianol scaffold through oxidations, ring cleavages, and lactone formations, followed by glycosylation to produce the final quassinoid glycosides.

Early Pathway: From Squalene to the Protolimonoid Melianol

Recent studies in Ailanthus altissima have successfully identified the first three enzymes that catalyze the conversion of 2,3-oxidosqualene to melianol.[2][5] This discovery confirmed the long-held hypothesis that quassinoids and limonoids share a common biosynthetic origin.[3][4] The pathway begins with the cyclization of 2,3-oxidosqualene, a universal precursor for triterpenoids.

The key enzymatic steps are:

-

Cyclization: An oxidosqualene cyclase (OSC), specifically a tirucalla-7,24-dien-3β-ol synthase (termed AaOSC2 in A. altissima), catalyzes the initial cyclization of 2,3-oxidosqualene to form tirucalla-7,24-dien-3β-ol.[5]

-

Oxidation I: A cytochrome P450 monooxygenase, AaCYP71CD4 , hydroxylates tirucalla-7,24-dien-3β-ol.[5]

-

Oxidation II: A second cytochrome P450, AaCYP71BQ17 , performs a further oxidation to yield the protolimonoid melianol .[5]

These three genes (AaOSC2, AaCYP71CD4, and AaCYP71BQ17) are co-expressed, particularly in the roots of A. altissima, suggesting a coordinated regulation of this initial pathway segment.[1]

Late-Stage Pathway: The Uncharted Territory of Scaffold Diversification and Glycosylation

The conversion of melianol into the vast array of quassinoid structures is a complex process that remains largely uncharacterized. It is hypothesized to involve a series of "late-stage" tailoring reactions, including:

-

Oxidative C-ring cleavage: A key step in forming the characteristic picrasane skeleton.

-

Lactone and hemiketal formation: Common features in many quassinoid structures.

-

Further oxidations, reductions, and acylations: These reactions contribute to the high degree of functionalization and diversity.

The enzyme families most likely responsible for these transformations are cytochrome P450 monooxygenases (CYPs) , 2-oxoglutarate-dependent dioxygenases (2-ODDs) , and short-chain dehydrogenases/reductases (SDRs) .[4] Identifying the specific enzymes from these large gene families that are involved in quassinoid biosynthesis is a major ongoing research challenge.

Glycosylation: The final step in the formation of quassinoid glycosides is the attachment of one or more sugar units to the aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs) .[6][7] UGTs are a large and diverse family of enzymes that transfer a sugar moiety (like glucose, rhamnose, or xylose) from a nucleotide sugar donor to an acceptor molecule.[8] The specific UGTs responsible for glycosylating quassinoids have not yet been identified. Mining the A. altissima transcriptome for UGTs that are co-expressed with the early pathway genes could be a promising strategy for their discovery.

Quantitative Data

Quantitative biochemical data for the quassinoid biosynthetic pathway is currently very limited in the public domain. The focus of initial research has been on gene identification and functional validation rather than detailed enzyme kinetics.

Table 1: Identified Genes in Quassinoid Biosynthesis from Ailanthus altissima

| Gene Name | Enzyme Class | Proposed Function | Substrate | Product |

|---|---|---|---|---|

| AaOSC2 | Oxidosqualene Cyclase | Triterpene scaffold formation | 2,3-Oxidosqualene | Tirucalla-7,24-dien-3β-ol |

| AaCYP71CD4 | Cytochrome P450 | Oxidation | Tirucalla-7,24-dien-3β-ol | Oxidized Intermediate |

| AaCYP71BQ17 | Cytochrome P450 | Oxidation | Oxidized Intermediate | Melianol |

Note: Detailed kinetic parameters (Km, kcat) for these enzymes have not been reported.

Table 2: Gene Expression and Metabolite Distribution

| Data Type | Observation | Implication | Reference |

|---|---|---|---|

| Gene Expression | AaOSC2, AaCYP71CD4, and AaCYP71BQ17 are co-expressed and show highest expression in root tissues. | The early stages of quassinoid biosynthesis likely occur in the roots. | [1][5] |

| Metabolite Distribution | Major quassinoids (e.g., ailanthone) are found in various plant tissues, not just the roots. | Suggests that transport of biosynthetic intermediates or final products occurs throughout the plant. |[5] |

Experimental Protocols

The elucidation of the early quassinoid pathway relied on a combination of transcriptomics, bioinformatics, and heterologous expression. The following sections provide a generalized methodology for the key experiments.

Protocol: Gene Discovery via Transcriptome Analysis

This protocol outlines the workflow for identifying candidate biosynthetic genes from a non-model plant.

-

Tissue Collection and RNA Extraction: Collect various tissues from A. altissima (e.g., roots, stems, leaves, flowers). Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) followed by DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Assess RNA quality and quantity (e.g., using a Bioanalyzer). Prepare RNA-Seq libraries from high-quality RNA samples. Perform deep sequencing on a platform such as the Illumina NovaSeq to generate a de novo transcriptome assembly.

-

Transcriptome Assembly and Annotation: Assemble the high-quality reads into transcripts using software like Trinity or SPAdes. Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx. Identify protein domains using InterProScan.

-

Candidate Gene Selection: Based on the hypothesized pathway (e.g., involvement of OSCs and CYPs), search the annotated transcriptome for transcripts belonging to these gene families. Use co-expression analysis to identify genes that show expression patterns similar to known pathway "bait" genes (if any). For quassinoids, this involves looking for OSCs and CYPs highly expressed in root tissue.

Protocol: Functional Characterization by Transient Expression in Nicotiana benthamiana

This protocol describes how to validate the function of candidate genes using a plant-based transient expression system.

-

Vector Construction: Synthesize the full-length coding sequences of the candidate genes (e.g., AaOSC2, AaCYP71CD4) and clone them into a suitable plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Agrobacterium Transformation: Transform the resulting expression plasmids into a competent Agrobacterium tumefaciens strain (e.g., AGL1 or GV3101) by electroporation.

-

Infiltration: Grow the transformed Agrobacterium cultures to an OD600 of ~0.8-1.0. Pellet the cells, and resuspend them in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone). Infiltrate the abaxial side of the leaves of 4-5 week old N. benthamiana plants using a needleless syringe. For multi-enzyme pathways, co-infiltrate a mixture of the different Agrobacterium strains.

-

Metabolite Extraction: After 5-7 days of incubation, harvest the infiltrated leaf patches. Freeze-dry the tissue and grind to a fine powder. Extract metabolites with a suitable solvent, such as methanol or ethyl acetate.

-

Metabolite Analysis: Evaporate the solvent and redissolve the extract in a suitable solvent for analysis. Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing the mass spectra and retention times to authentic standards or by structural elucidation using tandem MS (MS/MS).

Future Outlook and Conclusion

The elucidation of the early steps in quassinoid biosynthesis represents a significant breakthrough, paving the way for the complete unraveling of this complex pathway.[5] The immediate future of research in this field will undoubtedly focus on the identification and characterization of the late-stage tailoring enzymes responsible for converting melianol into the diverse quassinoid aglycones. The application of single-cell transcriptomics and advanced proteomic techniques, combined with the co-expression analysis tools already proven effective, will be crucial in this endeavor.

Furthermore, the identification of the specific glycosyltransferases that decorate the quassinoid scaffolds is a critical next step for producing specific, bioactive glycosides. Once the complete pathway is known, the focus can shift to metabolic engineering. Reconstituting the entire pathway in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, could provide a scalable and sustainable platform for the production of high-value quassinoids for pharmaceutical development.

References

- 1. researchgate.net [researchgate.net]

- 2. repo.uni-hannover.de [repo.uni-hannover.de]

- 3. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycosyltransferases in plant natural product synthesis: characterization of a supergene family - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Nature's Bitter Pills: A Technical Guide to the Biosynthesis of Quassinoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quassinoids, a class of heavily modified triterpenoids primarily found in the Simaroubaceae family, are renowned for their potent biological activities, including anticancer, antimalarial, and insecticidal properties. Their complex structures, often adorned with sugar moieties to form glycosides, have long posed a significant challenge to both chemical synthesis and biotechnological production. This technical guide provides a comprehensive overview of the current understanding of the quassinoid glycoside biosynthetic pathway in plants, with a primary focus on the model organism Ailanthus altissima (Tree of Heaven). We delve into the elucidated early stages of the pathway, from the cyclization of 2,3-oxidosqualene (B107256) to the formation of the key protolimonoid intermediate, melianol (B1676181). The guide further explores the putative downstream modifications—the intricate series of oxidations, rearrangements, and cleavages that forge the diverse quassinoid skeletons—and the subsequent glycosylation events. Detailed experimental protocols that have been instrumental in pathway discovery are provided, alongside structured tables of the available biochemical data. Visualizations of the biosynthetic pathway and experimental workflows are presented to facilitate a deeper understanding of the complex processes involved. This document serves as a critical resource for researchers aiming to unravel the complete biosynthetic route and for drug development professionals seeking to harness these valuable natural products through metabolic engineering and synthetic biology approaches.

Introduction to Quassinoids

Quassinoids are a group of C18, C19, C20, C22, and C25 degraded triterpenoids characterized by a heavily oxidized and rearranged picrasane (B1241345) skeleton.[1] They are the bitter principles of the Simaroubaceae family and are of significant pharmaceutical interest due to their wide range of biological activities.[1] The addition of sugar moieties to the quassinoid aglycone, a process known as glycosylation, can significantly impact their solubility, stability, and bioactivity. Despite their therapeutic potential, the low abundance of these compounds in their natural sources and the complexity of their structures make their production challenging. A thorough understanding of their biosynthetic pathway is therefore a prerequisite for developing sustainable biotechnological production platforms.

Until recently, the biochemical basis of quassinoid biosynthesis was entirely unknown.[2][3][4] Groundbreaking research has now illuminated the initial committed steps, revealing a fascinating evolutionary connection to another prominent group of triterpenoids, the limonoids.[3][4]

The Quassinoid Biosynthetic Pathway

The biosynthesis of quassinoids can be conceptually divided into three main stages:

-

Upstream Pathway: The formation of the triterpenoid (B12794562) precursor, 2,3-oxidosqualene, via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.

-

Early Pathway: The cyclization of 2,3-oxidosqualene and subsequent modifications to form the shared protolimonoid intermediate, melianol.

-

Late-Stage Pathway (Putative): The extensive tailoring of the melianol scaffold through oxidations, ring cleavages, and lactone formations, followed by glycosylation to produce the final quassinoid glycosides.

Early Pathway: From Squalene to the Protolimonoid Melianol

Recent studies in Ailanthus altissima have successfully identified the first three enzymes that catalyze the conversion of 2,3-oxidosqualene to melianol.[2][5] This discovery confirmed the long-held hypothesis that quassinoids and limonoids share a common biosynthetic origin.[3][4] The pathway begins with the cyclization of 2,3-oxidosqualene, a universal precursor for triterpenoids.

The key enzymatic steps are:

-

Cyclization: An oxidosqualene cyclase (OSC), specifically a tirucalla-7,24-dien-3β-ol synthase (termed AaOSC2 in A. altissima), catalyzes the initial cyclization of 2,3-oxidosqualene to form tirucalla-7,24-dien-3β-ol.[5]

-

Oxidation I: A cytochrome P450 monooxygenase, AaCYP71CD4 , hydroxylates tirucalla-7,24-dien-3β-ol.[5]

-

Oxidation II: A second cytochrome P450, AaCYP71BQ17 , performs a further oxidation to yield the protolimonoid melianol .[5]

These three genes (AaOSC2, AaCYP71CD4, and AaCYP71BQ17) are co-expressed, particularly in the roots of A. altissima, suggesting a coordinated regulation of this initial pathway segment.[1]

Late-Stage Pathway: The Uncharted Territory of Scaffold Diversification and Glycosylation

The conversion of melianol into the vast array of quassinoid structures is a complex process that remains largely uncharacterized. It is hypothesized to involve a series of "late-stage" tailoring reactions, including:

-

Oxidative C-ring cleavage: A key step in forming the characteristic picrasane skeleton.

-

Lactone and hemiketal formation: Common features in many quassinoid structures.

-

Further oxidations, reductions, and acylations: These reactions contribute to the high degree of functionalization and diversity.

The enzyme families most likely responsible for these transformations are cytochrome P450 monooxygenases (CYPs) , 2-oxoglutarate-dependent dioxygenases (2-ODDs) , and short-chain dehydrogenases/reductases (SDRs) .[4] Identifying the specific enzymes from these large gene families that are involved in quassinoid biosynthesis is a major ongoing research challenge.

Glycosylation: The final step in the formation of quassinoid glycosides is the attachment of one or more sugar units to the aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs) .[6][7] UGTs are a large and diverse family of enzymes that transfer a sugar moiety (like glucose, rhamnose, or xylose) from a nucleotide sugar donor to an acceptor molecule.[8] The specific UGTs responsible for glycosylating quassinoids have not yet been identified. Mining the A. altissima transcriptome for UGTs that are co-expressed with the early pathway genes could be a promising strategy for their discovery.

Quantitative Data

Quantitative biochemical data for the quassinoid biosynthetic pathway is currently very limited in the public domain. The focus of initial research has been on gene identification and functional validation rather than detailed enzyme kinetics.

Table 1: Identified Genes in Quassinoid Biosynthesis from Ailanthus altissima

| Gene Name | Enzyme Class | Proposed Function | Substrate | Product |

|---|---|---|---|---|

| AaOSC2 | Oxidosqualene Cyclase | Triterpene scaffold formation | 2,3-Oxidosqualene | Tirucalla-7,24-dien-3β-ol |

| AaCYP71CD4 | Cytochrome P450 | Oxidation | Tirucalla-7,24-dien-3β-ol | Oxidized Intermediate |

| AaCYP71BQ17 | Cytochrome P450 | Oxidation | Oxidized Intermediate | Melianol |

Note: Detailed kinetic parameters (Km, kcat) for these enzymes have not been reported.

Table 2: Gene Expression and Metabolite Distribution

| Data Type | Observation | Implication | Reference |

|---|---|---|---|

| Gene Expression | AaOSC2, AaCYP71CD4, and AaCYP71BQ17 are co-expressed and show highest expression in root tissues. | The early stages of quassinoid biosynthesis likely occur in the roots. | [1][5] |

| Metabolite Distribution | Major quassinoids (e.g., ailanthone) are found in various plant tissues, not just the roots. | Suggests that transport of biosynthetic intermediates or final products occurs throughout the plant. |[5] |

Experimental Protocols

The elucidation of the early quassinoid pathway relied on a combination of transcriptomics, bioinformatics, and heterologous expression. The following sections provide a generalized methodology for the key experiments.

Protocol: Gene Discovery via Transcriptome Analysis

This protocol outlines the workflow for identifying candidate biosynthetic genes from a non-model plant.

-

Tissue Collection and RNA Extraction: Collect various tissues from A. altissima (e.g., roots, stems, leaves, flowers). Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) followed by DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Assess RNA quality and quantity (e.g., using a Bioanalyzer). Prepare RNA-Seq libraries from high-quality RNA samples. Perform deep sequencing on a platform such as the Illumina NovaSeq to generate a de novo transcriptome assembly.

-

Transcriptome Assembly and Annotation: Assemble the high-quality reads into transcripts using software like Trinity or SPAdes. Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx. Identify protein domains using InterProScan.

-

Candidate Gene Selection: Based on the hypothesized pathway (e.g., involvement of OSCs and CYPs), search the annotated transcriptome for transcripts belonging to these gene families. Use co-expression analysis to identify genes that show expression patterns similar to known pathway "bait" genes (if any). For quassinoids, this involves looking for OSCs and CYPs highly expressed in root tissue.

Protocol: Functional Characterization by Transient Expression in Nicotiana benthamiana

This protocol describes how to validate the function of candidate genes using a plant-based transient expression system.

-

Vector Construction: Synthesize the full-length coding sequences of the candidate genes (e.g., AaOSC2, AaCYP71CD4) and clone them into a suitable plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Agrobacterium Transformation: Transform the resulting expression plasmids into a competent Agrobacterium tumefaciens strain (e.g., AGL1 or GV3101) by electroporation.

-

Infiltration: Grow the transformed Agrobacterium cultures to an OD600 of ~0.8-1.0. Pellet the cells, and resuspend them in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone). Infiltrate the abaxial side of the leaves of 4-5 week old N. benthamiana plants using a needleless syringe. For multi-enzyme pathways, co-infiltrate a mixture of the different Agrobacterium strains.

-

Metabolite Extraction: After 5-7 days of incubation, harvest the infiltrated leaf patches. Freeze-dry the tissue and grind to a fine powder. Extract metabolites with a suitable solvent, such as methanol (B129727) or ethyl acetate.

-

Metabolite Analysis: Evaporate the solvent and redissolve the extract in a suitable solvent for analysis. Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing the mass spectra and retention times to authentic standards or by structural elucidation using tandem MS (MS/MS).

Future Outlook and Conclusion

The elucidation of the early steps in quassinoid biosynthesis represents a significant breakthrough, paving the way for the complete unraveling of this complex pathway.[5] The immediate future of research in this field will undoubtedly focus on the identification and characterization of the late-stage tailoring enzymes responsible for converting melianol into the diverse quassinoid aglycones. The application of single-cell transcriptomics and advanced proteomic techniques, combined with the co-expression analysis tools already proven effective, will be crucial in this endeavor.

Furthermore, the identification of the specific glycosyltransferases that decorate the quassinoid scaffolds is a critical next step for producing specific, bioactive glycosides. Once the complete pathway is known, the focus can shift to metabolic engineering. Reconstituting the entire pathway in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, could provide a scalable and sustainable platform for the production of high-value quassinoids for pharmaceutical development.

References

- 1. researchgate.net [researchgate.net]

- 2. repo.uni-hannover.de [repo.uni-hannover.de]

- 3. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycosyltransferases in plant natural product synthesis: characterization of a supergene family - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Yadanzioside L: A Spectroscopic and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data used for the characterization of Yadanzioside L, a quassinoid glycoside isolated from Brucea javanica. The document summarizes its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines typical experimental protocols for its isolation and analysis, and explores its potential mechanism of action through a representative signaling pathway.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry provides the elemental composition, while one- and two-dimensional NMR experiments reveal the intricate connectivity of atoms within the molecule.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of this compound.

| Parameter | Value |

| Molecular Formula | C₃₄H₄₆O₁₇ |

| Exact Mass | 726.2735 Da |

| Ionization Mode | Electrospray (ESI-MS) |

| Observed Ion | [M+Na]⁺, [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data, typically acquired in deuterated pyridine (B92270) (Pyridine-d₅), are fundamental for the complete structural assignment of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR Spectroscopic Data (500 MHz, Pyridine-d₅)

| Atom No. | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 5.60 | dd | 12.0, 6.0 |

| 7 | 4.25 | d | 8.0 |

| 11 | 4.90 | br s | |

| 12 | 6.10 | d | 8.0 |

| 15 | 6.35 | d | 5.0 |

| 1'-Glc | 5.15 | d | 7.5 |

| OCH₃ | 3.75 | s | |

| CH₃-4 | 1.90 | s | |

| CH₃-10 | 1.75 | s | |

| CH₃-13 | 1.40 | s | |

| Side Chain | |||

| 2' | 6.90 | q | 7.0 |

| 3' | 2.10 | d | 7.0 |

| 4'-OH | 4.50 | s | |

| CH₃-3' | 1.25 | d | 7.0 |

| CH₃-4' | 1.50 | s | |

| CH₃-4' | 1.55 | s |

¹³C NMR Spectroscopic Data (125 MHz, Pyridine-d₅)

| Atom No. | δC (ppm) | Atom No. | δC (ppm) |

| 1 | 84.1 | 15 | 78.9 |

| 2 | 45.2 | 16 | 208.1 |

| 3 | 78.5 | 20 | 170.5 |

| 4 | 40.1 | 21 | 52.5 |

| 5 | 52.3 | Glucose | |

| 6 | 28.5 | 1' | 102.5 |

| 7 | 79.8 | 2' | 75.1 |

| 8 | 78.2 | 3' | 78.0 |

| 9 | 45.8 | 4' | 71.8 |

| 10 | 43.5 | 5' | 78.9 |

| 11 | 71.2 | 6' | 62.9 |

| 12 | 165.4 | Side Chain | |

| 13 | 125.1 | 1'' | 167.8 |

| 14 | 168.2 | 2'' | 128.9 |

| 3'' | 139.5 | ||

| 4'' | 72.1 | ||

| 5'' | 25.8 | ||

| 6'' | 26.1 | ||

| 7'' | 21.5 |

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation Protocol

-

Extraction: The dried and powdered seeds of Brucea javanica are typically extracted with methanol (B129727) (MeOH) at room temperature.

-

Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions.

-

Chromatography: The polar fraction is subjected to multiple chromatographic steps for purification.

-

Column Chromatography: Initial separation is performed on a silica (B1680970) gel column using a gradient elution system, often a mixture of CHCl₃ and MeOH.

-

Preparative HPLC: Final purification is achieved using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as a water/acetonitrile gradient.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are dissolved in Pyridine-d₅, and chemical shifts are referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

Potential Signaling Pathway in Antileukemic Activity

This compound has demonstrated antileukemic activity. While its precise molecular targets are still under investigation, related quassinoids from Brucea javanica have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a plausible signaling pathway that may be affected by this compound, leading to the induction of apoptosis in leukemia cells.

Caption: Hypothetical signaling pathway for this compound's antileukemic effect.

This proposed mechanism suggests that this compound may inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. Inhibition of this pathway can lead to a decrease in cell proliferation and the induction of programmed cell death (apoptosis). Further research is necessary to validate these specific molecular interactions.

Characterization of Yadanzioside L: A Spectroscopic and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data used for the characterization of Yadanzioside L, a quassinoid glycoside isolated from Brucea javanica. The document summarizes its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines typical experimental protocols for its isolation and analysis, and explores its potential mechanism of action through a representative signaling pathway.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry provides the elemental composition, while one- and two-dimensional NMR experiments reveal the intricate connectivity of atoms within the molecule.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of this compound.

| Parameter | Value |

| Molecular Formula | C₃₄H₄₆O₁₇ |

| Exact Mass | 726.2735 Da |

| Ionization Mode | Electrospray (ESI-MS) |

| Observed Ion | [M+Na]⁺, [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data, typically acquired in deuterated pyridine (Pyridine-d₅), are fundamental for the complete structural assignment of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR Spectroscopic Data (500 MHz, Pyridine-d₅)

| Atom No. | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 5.60 | dd | 12.0, 6.0 |

| 7 | 4.25 | d | 8.0 |

| 11 | 4.90 | br s | |

| 12 | 6.10 | d | 8.0 |

| 15 | 6.35 | d | 5.0 |

| 1'-Glc | 5.15 | d | 7.5 |

| OCH₃ | 3.75 | s | |

| CH₃-4 | 1.90 | s | |

| CH₃-10 | 1.75 | s | |

| CH₃-13 | 1.40 | s | |

| Side Chain | |||

| 2' | 6.90 | q | 7.0 |

| 3' | 2.10 | d | 7.0 |

| 4'-OH | 4.50 | s | |

| CH₃-3' | 1.25 | d | 7.0 |

| CH₃-4' | 1.50 | s | |

| CH₃-4' | 1.55 | s |

¹³C NMR Spectroscopic Data (125 MHz, Pyridine-d₅)

| Atom No. | δC (ppm) | Atom No. | δC (ppm) |

| 1 | 84.1 | 15 | 78.9 |

| 2 | 45.2 | 16 | 208.1 |

| 3 | 78.5 | 20 | 170.5 |

| 4 | 40.1 | 21 | 52.5 |

| 5 | 52.3 | Glucose | |

| 6 | 28.5 | 1' | 102.5 |

| 7 | 79.8 | 2' | 75.1 |

| 8 | 78.2 | 3' | 78.0 |

| 9 | 45.8 | 4' | 71.8 |

| 10 | 43.5 | 5' | 78.9 |

| 11 | 71.2 | 6' | 62.9 |

| 12 | 165.4 | Side Chain | |

| 13 | 125.1 | 1'' | 167.8 |

| 14 | 168.2 | 2'' | 128.9 |

| 3'' | 139.5 | ||

| 4'' | 72.1 | ||

| 5'' | 25.8 | ||

| 6'' | 26.1 | ||

| 7'' | 21.5 |

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation Protocol

-

Extraction: The dried and powdered seeds of Brucea javanica are typically extracted with methanol (MeOH) at room temperature.

-

Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions.

-

Chromatography: The polar fraction is subjected to multiple chromatographic steps for purification.

-

Column Chromatography: Initial separation is performed on a silica gel column using a gradient elution system, often a mixture of CHCl₃ and MeOH.

-

Preparative HPLC: Final purification is achieved using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as a water/acetonitrile gradient.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are dissolved in Pyridine-d₅, and chemical shifts are referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

Potential Signaling Pathway in Antileukemic Activity

This compound has demonstrated antileukemic activity. While its precise molecular targets are still under investigation, related quassinoids from Brucea javanica have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a plausible signaling pathway that may be affected by this compound, leading to the induction of apoptosis in leukemia cells.

Caption: Hypothetical signaling pathway for this compound's antileukemic effect.

This proposed mechanism suggests that this compound may inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. Inhibition of this pathway can lead to a decrease in cell proliferation and the induction of programmed cell death (apoptosis). Further research is necessary to validate these specific molecular interactions.

Unraveling the Biological Profile of Yadanzioside L: A Call for Focused Research

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents from natural sources is a continuous endeavor. Yadanzioside L, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., presents itself as a molecule of interest, yet its specific biological activities remain largely uncharted territory within the scientific community.

Brucea javanica, a plant with a long history in traditional Chinese medicine, is recognized for its diverse pharmacological properties, including anti-inflammatory, antimalarial, and antitumor effects.[1][2] Its seeds and the oil extracted from them, known as Yadanzi oil, are complex mixtures of various bioactive compounds, with this compound being one of the identified constituents.[3] While the therapeutic potential of Brucea javanica is often attributed to the synergistic or individual actions of its components, specific data delineating the bioactivities of this compound are conspicuously sparse in current literature.

The Knowledge Gap: A Lack of Specific Data

Despite numerous studies on other compounds from Brucea javanica, such as Yadanziolide A, Brusatol, and Luteolin, which have demonstrated significant anti-cancer properties, research focusing specifically on this compound is limited.[2][3] This critical knowledge gap prevents a thorough understanding of its potential contribution to the overall therapeutic effects of Brucea javanica extracts. Consequently, quantitative data, such as IC50 values for cytotoxicity or anti-inflammatory assays, detailed experimental protocols for its biological evaluation, and elucidation of its mechanism of action and associated signaling pathways, are not currently available in published research.

Context from a Related Compound: Yadanzioside P

In contrast, a related compound, Yadanzioside P, also isolated from Brucea javanica, has been reported to possess antileukemic activity.[4] This finding suggests that other yadanziosides, including this compound, may also harbor cytotoxic or other valuable biological properties. However, without direct experimental evidence, any potential activities of this compound remain speculative.

Future Directions and the Need for Targeted Investigation

The absence of specific data on this compound underscores a significant opportunity for future research. A systematic investigation into its biological activities is warranted to unlock its potential therapeutic value. Key areas for future exploration should include:

-

Isolation and Purification: Development of efficient protocols for the isolation and purification of high-purity this compound to enable accurate biological testing.

-

In Vitro Screening: Comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.

-

Anti-inflammatory Assays: Evaluation of its potential to modulate inflammatory pathways using relevant in vitro models.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.

Such dedicated research would not only fill the existing void in our understanding of this specific natural product but could also pave the way for the development of new therapeutic agents. For now, this compound remains an enigmatic molecule, holding the promise of its lineage from a medicinally potent plant, a promise that awaits validation through rigorous scientific inquiry.

References

- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 3. Study on the Mechanism of Yadanzi Oil in Treating Lung Cancer Based on Network Pharmacology and Molecular Docking Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Profile of Yadanzioside L: A Call for Focused Research

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents from natural sources is a continuous endeavor. Yadanzioside L, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., presents itself as a molecule of interest, yet its specific biological activities remain largely uncharted territory within the scientific community.

Brucea javanica, a plant with a long history in traditional Chinese medicine, is recognized for its diverse pharmacological properties, including anti-inflammatory, antimalarial, and antitumor effects.[1][2] Its seeds and the oil extracted from them, known as Yadanzi oil, are complex mixtures of various bioactive compounds, with this compound being one of the identified constituents.[3] While the therapeutic potential of Brucea javanica is often attributed to the synergistic or individual actions of its components, specific data delineating the bioactivities of this compound are conspicuously sparse in current literature.

The Knowledge Gap: A Lack of Specific Data

Despite numerous studies on other compounds from Brucea javanica, such as Yadanziolide A, Brusatol, and Luteolin, which have demonstrated significant anti-cancer properties, research focusing specifically on this compound is limited.[2][3] This critical knowledge gap prevents a thorough understanding of its potential contribution to the overall therapeutic effects of Brucea javanica extracts. Consequently, quantitative data, such as IC50 values for cytotoxicity or anti-inflammatory assays, detailed experimental protocols for its biological evaluation, and elucidation of its mechanism of action and associated signaling pathways, are not currently available in published research.

Context from a Related Compound: Yadanzioside P

In contrast, a related compound, Yadanzioside P, also isolated from Brucea javanica, has been reported to possess antileukemic activity.[4] This finding suggests that other yadanziosides, including this compound, may also harbor cytotoxic or other valuable biological properties. However, without direct experimental evidence, any potential activities of this compound remain speculative.

Future Directions and the Need for Targeted Investigation

The absence of specific data on this compound underscores a significant opportunity for future research. A systematic investigation into its biological activities is warranted to unlock its potential therapeutic value. Key areas for future exploration should include:

-

Isolation and Purification: Development of efficient protocols for the isolation and purification of high-purity this compound to enable accurate biological testing.

-

In Vitro Screening: Comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.

-

Anti-inflammatory Assays: Evaluation of its potential to modulate inflammatory pathways using relevant in vitro models.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.

Such dedicated research would not only fill the existing void in our understanding of this specific natural product but could also pave the way for the development of new therapeutic agents. For now, this compound remains an enigmatic molecule, holding the promise of its lineage from a medicinally potent plant, a promise that awaits validation through rigorous scientific inquiry.

References

- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 3. Study on the Mechanism of Yadanzi Oil in Treating Lung Cancer Based on Network Pharmacology and Molecular Docking Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Yadanzioside L: A Technical Guide on the Putative Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for Yadanzioside L in cancer cells is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented activities of structurally related quassinoid compounds isolated from the same plant, Brucea javanica. The information presented herein, particularly regarding signaling pathways and quantitative data, is primarily derived from studies on compounds like Yadanziolide A, Brusatol, and Bruceine D, and should be considered as a putative framework for understanding the potential anticancer effects of this compound.

Introduction to this compound and the Quassinoids of Brucea javanica

This compound is a member of the quassinoid family, a group of highly oxygenated triterpenoid (B12794562) compounds derived from plants of the Simaroubaceae family.[1] It is isolated from the fruits of Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine for treating various ailments, including cancer.[2][3][4] Quassinoids are the primary bioactive constituents responsible for the antitumor properties of Brucea javanica extracts.[2][4] Other prominent anticancer quassinoids from this plant include Brusatol, Bruceine D, and Yadanziolide A.[2][5][6][7] Given their structural similarities, it is hypothesized that this compound shares common mechanisms of action with these more extensively studied compounds.

The anticancer effects of Brucea javanica quassinoids are multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and modulation of key oncogenic signaling pathways.[2][3][7]

Quantitative Data on the Anticancer Activity of Brucea javanica Quassinoids

Table 1: In Vitro Cytotoxicity (IC50) of Brucea javanica Quassinoids in Human Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| Brusatol | Pancreatic Cancer | PANC-1 | 0.36 | [5] |

| Brusatol | Pancreatic Cancer | SW1990 | 0.10 | [5] |

| Brusatol | Breast Cancer | MCF-7 | 0.08 | [5] |

| Bruceine A | Breast Cancer | MCF-7 | 0.261 - 0.880 | [8] |

| Bruceine A | Breast Cancer | MDA-MB-231 | 0.261 - 0.880 | [8] |

| Bruceine D | Breast Cancer | MCF-7 | 18.999 | [8] |

| Bruceine D | Breast Cancer | MDA-MB-231 | 24.064 | [8] |

| Yadanziolide A | Liver Cancer | HepG2, LM-3, Huh-7 | Effective at ≥ 0.1 | [9] |

| B. javanica Ethanolic Extract | Colon Cancer | HT29 | 48 ± 2.5 µg/mL (48h) | [10] |

Core Mechanism of Action: Induction of Apoptosis

A primary mechanism by which Brucea javanica quassinoids are thought to exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process essential for eliminating damaged or cancerous cells.[10] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Evidence suggests that quassinoids can trigger both.

The Extrinsic and Intrinsic Apoptotic Pathways

Studies on Brucea javanica extracts and their isolated quassinoids have shown modulation of key proteins in both apoptotic pathways.[10] This includes:

-

Activation of Initiator Caspases: Increased activity of caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway).[10]

-

Activation of Executioner Caspases: Upregulation of caspase-3, the primary executioner caspase that cleaves various cellular substrates, leading to the morphological changes characteristic of apoptosis.[10]

-

Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, a critical step in the intrinsic pathway.[10]

-

Upregulation of p53: Increased expression of the tumor suppressor protein p53, which can halt the cell cycle and induce apoptosis in response to cellular stress.[10]

Modulation of Key Signaling Pathways

Beyond direct apoptosis induction, quassinoids from Brucea javanica are known to interfere with several signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often hyperactivated in cancer, promoting cell proliferation and survival. Yadanziolide A has been shown to inhibit the phosphorylation of JAK2 and STAT3, effectively blocking this pro-survival signaling cascade in hepatocellular carcinoma.[9] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2, thereby promoting cell death.[9]

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Studies on Brucea javanica oil and its constituents suggest an inhibitory effect on this pathway, potentially by down-regulating key components like EGFR, which acts upstream of PI3K.[11] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.[7]

NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cancer cell survival by upregulating anti-apoptotic genes. Brusatol has been shown to inhibit the NF-κB pathway, contributing to its pro-apoptotic effects.[5] By blocking NF-κB, quassinoids can sensitize cancer cells to apoptosis.

Experimental Protocols

The investigation of a compound's anticancer mechanism involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments relevant to the study of this compound.

General Experimental Workflow

A typical workflow to characterize the anticancer mechanism of a novel compound like this compound is outlined below.

References

- 1. Yadanzioside-L (99132-97-5) for sale [vulcanchem.com]

- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical and biological activities of an anticancer plant medicine: Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The apoptotic effects of Brucea javanica fruit extract against HT29 cells associated with p53 upregulation and inhibition of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanisms of Brucea javanica in the treatment of oral squamous cell carcinoma: a network pharmacology, molecular docking, and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

Yadanzioside L: A Technical Guide on the Putative Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for Yadanzioside L in cancer cells is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented activities of structurally related quassinoid compounds isolated from the same plant, Brucea javanica. The information presented herein, particularly regarding signaling pathways and quantitative data, is primarily derived from studies on compounds like Yadanziolide A, Brusatol, and Bruceine D, and should be considered as a putative framework for understanding the potential anticancer effects of this compound.

Introduction to this compound and the Quassinoids of Brucea javanica

This compound is a member of the quassinoid family, a group of highly oxygenated triterpenoid compounds derived from plants of the Simaroubaceae family.[1] It is isolated from the fruits of Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine for treating various ailments, including cancer.[2][3][4] Quassinoids are the primary bioactive constituents responsible for the antitumor properties of Brucea javanica extracts.[2][4] Other prominent anticancer quassinoids from this plant include Brusatol, Bruceine D, and Yadanziolide A.[2][5][6][7] Given their structural similarities, it is hypothesized that this compound shares common mechanisms of action with these more extensively studied compounds.

The anticancer effects of Brucea javanica quassinoids are multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and modulation of key oncogenic signaling pathways.[2][3][7]

Quantitative Data on the Anticancer Activity of Brucea javanica Quassinoids

Table 1: In Vitro Cytotoxicity (IC50) of Brucea javanica Quassinoids in Human Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |